Predicted Physicochemical Property Comparison: 4-Aminoacenaphthylene-1,2-dione vs. Parent Acenaphthylene-1,2-dione
The introduction of the 4-amino group produces a substantial shift in predicted boiling point and acid-base character compared to the unsubstituted parent acenaphthylene-1,2-dione. While the parent dione (CAS 82-86-0) exhibits a boiling point of 362.5±9.0 °C at 760 mmHg, the 4-amino derivative is predicted to boil at 467.7±24.0 °C, representing an increase of approximately 105 °C attributable to enhanced intermolecular hydrogen bonding . Additionally, the 4-amino derivative displays a predicted pKa of 1.95±0.20, indicative of a weakly basic aromatic amine, whereas the parent dione lacks an ionizable amino group entirely . The predicted density also shifts from 1.4±0.1 g/cm³ (parent) to 1.514±0.06 g/cm³ (4-amino derivative), reflecting the mass and polarity contribution of the NH₂ substituent .
| Evidence Dimension | Predicted boiling point (at 760 mmHg) |
|---|---|
| Target Compound Data | 467.7±24.0 °C (predicted, 4-aminoacenaphthylene-1,2-dione) |
| Comparator Or Baseline | 362.5±9.0 °C (predicted, acenaphthylene-1,2-dione, CAS 82-86-0) |
| Quantified Difference | Δ ~+105 °C (predicted boiling point elevation) |
| Conditions | Predicted values from ACD/Labs or analogous computational models; experimental confirmation lacking |
Why This Matters
A boiling point elevation of ~105 °C directly affects distillation-based purification strategies and thermal stability margins, making the 4-amino derivative unsuitable for processes designed around the parent dione without protocol revalidation.
